REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH2:12][CH3:13])[N:6]([CH3:14])[C:5]2=[O:15].[CH3:16][S:17]([O-:19])=[O:18].[Na+]>[Cu]I>[CH2:12]([C:7]1[N:6]([CH3:14])[C:5](=[O:15])[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([S:17]([CH3:16])(=[O:19])=[O:18])[CH:3]=2)[N:8]=1)[CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(N(C(=NC2=CC1)CC)C)=O
|
Name
|
|
Quantity
|
28.8 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)[O-].[Na+]
|
Name
|
copper (I) iodide
|
Quantity
|
53.7 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
which was flushed with N2
|
Type
|
ADDITION
|
Details
|
DMF (2 ml) was added via syringe
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was irradiated at 180° C. for 30 minutes in the SmithSynthesizer Microwave reactor (Personal Chemistry) with vigorous agitation by a magnetic stirrer
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (5 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtrate was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC2=CC=C(C=C2C(N1C)=O)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 mg | |
YIELD: PERCENTYIELD | 25.1% | |
YIELD: CALCULATEDPERCENTYIELD | 24.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |